molecular formula C13H11N3 B2597000 1-Methyl-2-pyridin-3-ylbenzimidazole CAS No. 297149-01-0

1-Methyl-2-pyridin-3-ylbenzimidazole

Cat. No. B2597000
CAS RN: 297149-01-0
M. Wt: 209.252
InChI Key: GTHVCNAHJZPIII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-pyridin-3-ylbenzimidazole” was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The molecule pyridine-3,5-bis (1-methyl-benzimidazole-2-yl), L1, was shown to form metal–organic gels (MOGs) upon reaction with CuCl2, CuBr2 or CdBr2 in alcoholic solutions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A study describes a method for synthesizing pharmacologically active tetrahydropyridinylbenzimidazoles, including 2-Pyridin-3-ylbenzimidazoles, through condensation and oxidative cyclization processes (Jung, Park, Lee, & Ahn, 2003).
  • Chemical Nuclease Activity : Benzimidazole-based Cu(II)/Co(II) complexes were synthesized and exhibited significant anti-proliferative effects in various carcinoma cell lines, as well as chemical nuclease activity, indicating potential anticancer applications (Zhao, Yu, Zhi, Mao, Hu, & Wang, 2017).

Anticancer and Biological Activities

Future Directions

Benzimidazole-1,2,3-triazole-piperazine hybrids have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . The pharmacological profile revealed that some of these hybrids might be the possible lead compounds for the treatment of diabetes . This suggests that “1-Methyl-2-pyridin-3-ylbenzimidazole” and similar compounds could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

1-methyl-2-pyridin-3-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHVCNAHJZPIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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